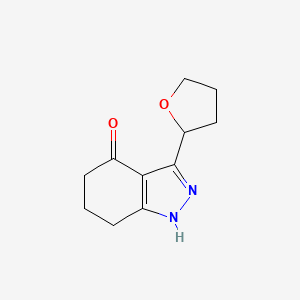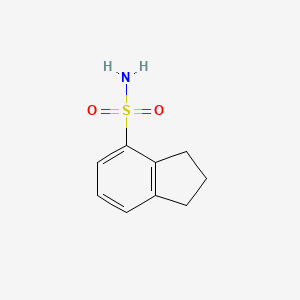
8-Acetylquinoxaline-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetylquinoxaline-5-carbaldehyde is a nitrogen-containing heterocyclic compound with the chemical formula C11H8N2O2. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities and industrial applications . This compound is characterized by the presence of both an acetyl group and a carbaldehyde group attached to the quinoxaline ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylquinoxaline-5-carbaldehyde typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of o-phenylenediamine with acetylacetone under acidic conditions to form the quinoxaline ring, followed by oxidation to introduce the carbaldehyde group .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid.
Reduction: 8-Acetylquinoxaline-5-methanol.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
8-Acetylquinoxaline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Acetylquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It also interacts with cellular pathways involved in oxidative stress and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
8-Hydroxyquinoline: Another quinoxaline derivative with significant antimicrobial and anticancer properties.
Quinazoline: A structural isomer with distinct pharmacological activities.
Uniqueness: 8-Acetylquinoxaline-5-carbaldehyde is unique due to the presence of both acetyl and carbaldehyde groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
89334-33-8 |
|---|---|
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
8-acetylquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c1-7(15)9-3-2-8(6-14)10-11(9)13-5-4-12-10/h2-6H,1H3 |
Clé InChI |
VLNUZGDHGRKNHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=C(C=C1)C=O)N=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)
![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)







![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)


